1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a bicyclic pyrimidinone derivative characterized by a fused cyclopentane ring and a tetrahydro-pyrimidin-2(5H)-one core. The presence of a thioxo (C=S) group at position 4 and a cyclopentyl substituent at position 1 distinguishes it from other members of this class. Such compounds are typically synthesized via Biginelli-like multicomponent reactions involving cyclopentanone, thiourea (or urea), and aldehydes under catalytic conditions .
Properties
IUPAC Name |
1-cyclopentyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12-13-11(16)9-6-3-7-10(9)14(12)8-4-1-2-5-8/h8H,1-7H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXBARIQGLGNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCC3)C(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic approaches can be employed to prepare 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, a mixture of cyclopentanone, thiourea, and an appropriate aldehyde can be heated together in the presence of a catalyst such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production often requires optimization of reaction conditions to maximize yield and purity. Methods may include the use of continuous flow reactors and automated synthesizers to streamline the process. The choice of solvents, temperature, and reaction time can also be optimized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol or amine derivatives depending on the reductive conditions used, such as catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions at specific positions on the ring system, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, palladium on carbon (Pd/C) for catalytic hydrogenation, and strong bases or acids for substitution reactions.
Major Products
Major products formed from these reactions can include sulfoxides, sulfones, alcohols, amines, and substituted derivatives depending on the reaction type.
Scientific Research Applications
1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: It can be used in the design of enzyme inhibitors or receptor ligands due to its unique structural features.
Industry: It may be utilized in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and impacting cellular pathways. Key molecular targets might include kinases, proteases, or ion channels.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s key features include:
- Thioxo group : Increases electrophilicity at position 4, influencing reactivity in nucleophilic substitutions or hydrogen bonding.
- Cyclopentyl substituent : A bulky aliphatic group that may affect solubility and steric interactions in biological systems.
Table 1: Comparison of Substituents and Physical Properties
Key Observations :
- Arylidene substituents (e.g., 4f, 4g) improve yields (>95%) due to enhanced conjugation and stability during synthesis .
- Thioether groups (e.g., in ) introduce sulfur-based hydrogen bonding but may reduce solubility in polar solvents.
- Cyclohepta analogs (e.g., 4h) exhibit lower yields (53%) and higher melting points, likely due to increased ring strain and molecular rigidity .
Table 2: Reaction Efficiency Across Catalytic Systems
Biological Activity
1-Cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS No. 919222-02-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that combines cyclopentane and pyrimidine rings with a sulfur atom. This structural configuration is significant in determining its biological interactions and mechanisms of action.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Interactions : The compound can form stable complexes with various enzymes, modulating their activity and impacting cellular pathways.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways, influencing physiological responses.
Biological Activities
Recent studies have reported several biological activities associated with this compound:
- Antihypertensive Effects : Research indicates that derivatives of similar compounds exhibit hypotensive properties. Some compounds in the series produced moderate depressions in blood pressure over extended periods without significant toxicity .
- Toxicity Profile : While some derivatives show promising therapeutic effects, they also exhibit varying degrees of toxicity. For instance, bulky lipophilic substitutions on the heteroatom were correlated with reduced toxicity .
- Heart Stimulant Properties : Certain derivatives have demonstrated heart stimulant properties without accompanying effects on blood pressure, indicating potential for cardiovascular applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Thiazoles | Thiazole Structure | Antimicrobial properties |
| Benzothiophenes | Benzothiophene Structure | Anti-inflammatory effects |
| Pyrimidinones | Pyrimidinone Structure | Antiviral activity |
Case Study 1: Antihypertensive Activity
In an experimental study involving hypertensive rats, a derivative of the compound was administered to evaluate its effect on blood pressure. The results indicated a significant reduction in systolic blood pressure over a 24-hour period without notable side effects .
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted using various dosages of the compound in murine models. The study found that while higher doses resulted in significant toxicity, lower doses were well tolerated and did not exhibit adverse effects on organ function .
Q & A
Q. What are the recommended synthetic routes for 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of cyclopentanone derivatives with thiourea analogs under acidic catalysis. A one-pot method using p-toluenesulfonic acid (PTSA) as a catalyst (similar to ) is effective for analogous pyrimidinones. Key parameters include:
- Temperature : Reflux in acetone or ethanol (80–100°C).
- Catalyst : PTSA (10–15 mol%) or KSCN ().
- Workup : Precipitation in ice-water followed by recrystallization (methanol/water mixtures yield >60% purity). Optimization involves adjusting stoichiometry of aldehyde/thiourea precursors and monitoring reaction progress via TLC .
Table 1 : Comparative synthesis yields for analogous compounds
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PTSA | Ethanol | 80 | 72 | |
| KSCN | Acetone | 60 | 62 |
Q. How should researchers characterize the structural and electronic properties of this compound?
Use a multi-technique approach:
- NMR Spectroscopy : Assign ¹H/¹³C signals to confirm the thioxo group (δ ~220–240 ppm for ¹³C=S) and cyclopentyl substituents (δ 1.5–2.5 ppm for ¹H cyclopentane protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve envelope conformations of the tetrahydro ring system and dihedral angles between fused rings (e.g., 89.42° deviation in ) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the physicochemical and pharmacokinetic properties of this compound?
Employ density functional theory (DFT) and molecular docking:
- DFT : Calculate HOMO-LUMO gaps to assess reactivity (target: <5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites.
- ADMET Prediction : Use software like SwissADME to estimate LogP (optimal range: 2–3.5), polar surface area (<140 Ų), and oral bioavailability (Lipinski’s Rule of Five compliance) .
- Docking Studies : Screen against targets like kinases or GPCRs using AutoDock Vina; prioritize binding poses with ΔG < -7 kcal/mol .
Table 2 : Predicted physicochemical properties (example)
| Property | Value | Method |
|---|---|---|
| LogP | 2.9 | SwissADME |
| HOMO-LUMO gap | 4.2 eV | DFT/B3LYP |
| PSA | 85 Ų | Molinspiration |
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?
- For NMR contradictions : Perform 2D experiments (COSY, HSQC) to resolve overlapping signals. Compare with literature data for analogous dihydropyrimidinones (e.g., δ 2.1–2.3 ppm for methyl groups in ) .
- For crystallographic ambiguity : Refine hydrogen positions via difference Fourier maps and apply riding models for H-atoms (as in ). Validate using R-factors (<0.05 for high-quality data) .
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in kinase inhibition or antimicrobial assays?
- Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) against CDK2 or EGFR kinases. IC₅₀ values <10 µM indicate promising activity .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- SAR Analysis : Modify the cyclopentyl or thioxo groups and compare activity trends. For example, bulky substituents may enhance kinase selectivity .
Q. How can researchers address challenges in scaling up synthesis without compromising yield or purity?
- Process Optimization : Use flow chemistry for controlled reagent mixing and reduce exothermic side reactions.
- Catalyst Recycling : Immobilize PTSA on silica gel to enable reuse (reported >3 cycles with <5% yield drop in analogs) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water (1:3 v/v) .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of structurally similar compounds be interpreted?
- Source Variability : Compare assay conditions (e.g., cell lines, incubation times). For example, antitumor activity in varies with substituent electronic effects.
- Structural Nuances : Minor differences (e.g., thioxo vs. oxo groups) alter binding affinities. Use molecular dynamics simulations to quantify interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
